NEU617
Description
Properties
CAS No. |
1432450-82-2 |
|---|---|
Molecular Formula |
C31H26ClFN4O2 |
Molecular Weight |
541.02 |
IUPAC Name |
N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-(3-morpholinophenyl)quinazoline-4-amine |
InChI |
InChI=1S/C31H26ClFN4O2/c32-28-18-25(8-10-30(28)39-19-21-3-1-5-24(33)15-21)36-31-27-17-23(7-9-29(27)34-20-35-31)22-4-2-6-26(16-22)37-11-13-38-14-12-37/h1-10,15-18,20H,11-14,19H2,(H,34,35,36) |
InChI Key |
FYFNJJQUMONMPL-UHFFFAOYSA-N |
SMILES |
FC1=CC(COC2=CC=C(NC3=C4C=C(C5=CC=CC(N6CCOCC6)=C5)C=CC4=NC=N3)C=C2Cl)=CC=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NEU617; NEU 617; NEU-617 |
Origin of Product |
United States |
Origin and Chemical Context of Neu617 in Academic Research
Derivation of NEU617 from the Lapatinib (B449) Scaffold in Research
This compound is a derivative of Lapatinib, an approved human cancer drug medchemexpress.eumedchemexpress.euresearchgate.net. Lapatinib is known as a potent inhibitor of the ErbB-2 and EGFR tyrosine kinase domains medchemexpress.eu. The repurposing of kinase inhibitor scaffolds like Lapatinib has been explored as a strategy for discovering new drugs against neglected diseases, including those caused by trypanosomes researchgate.netacs.orgasm.orgresearchgate.netnih.gov. This approach leverages the known activity and established chemical properties of existing drugs to develop compounds with activity against different biological targets in parasites researchgate.netacs.orgasm.orgnih.gov. This compound was identified through medicinal chemistry optimization campaigns starting from Lapatinib or its analogs acs.orgnih.govcapes.gov.br.
Significance of Kinase Inhibitors in Trypanosomatid Research
Kinase inhibitors hold significance in trypanosomatid research due to the essential roles of protein kinases in the biology of these parasites. Although Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT), lacks receptor tyrosine kinases found in humans, its genome encodes for other protein kinases, some of which have domains similar to human EGFR nih.govuga.edu. These parasite protein kinases are involved in various metabolic processes and cellular signaling, including processes critical for replication and survival researchgate.netnih.govuga.edu. Research has shown that some inhibitors targeting human protein tyrosine kinases, such as Lapatinib, can inhibit the replication of bloodstream T. brucei acs.orgasm.orgresearchgate.netnih.gov. This observation suggested that the chemical scaffolds of these inhibitors could be promising starting points for developing antitrypanosomal drugs acs.orgasm.orgnih.gov. This compound, as a Lapatinib-derived kinase inhibitor, has been investigated for its potential to target these essential parasite kinases or other critical pathways, demonstrating potent inhibition of trypanosome proliferation in vitro acs.orgcapes.gov.bracs.org.
Research findings have indicated that Lapatinib and its derivatives, including this compound, can inhibit the replication of T. brucei at various concentrations researchgate.netasm.orgresearchgate.netnih.govacs.org. For instance, Lapatinib itself showed a 50% growth inhibitory concentration (GI50) between 1.3 μM and 2.5 μM against bloodstream T. brucei in one study asm.orgresearchgate.net. This compound (referred to as 23a in some studies) has been reported as a highly potent inhibitor of T. brucei growth with an EC50 of 42 nM medchemexpress.euresearchgate.netacs.org. Studies have also shown that this compound can block the duplication of the kinetoplast and arrest cytokinesis in T. brucei, suggesting its utility as a chemical tool for studying the trypanosome cell cycle regulation acs.orgacs.org. Furthermore, this compound has shown activity against other trypanosomatids, including T. cruzi (Chagas disease) and Leishmania major (cutaneous leishmaniasis), albeit with varying potency researchgate.netmedchemexpress.euacs.orgplos.orgresearchgate.netresearchgate.net.
Here is a summary of reported research findings on the activity of this compound against different trypanosomatid parasites:
| Parasite Species | EC50 / GI50 | Reference |
| Trypanosoma brucei | 42 nM (EC50) | medchemexpress.euresearchgate.netacs.org |
| Trypanosoma cruzi | 1.8 μM (EC50) | medchemexpress.euresearchgate.net |
| Leishmania major | Not specified in provided snippets, but activity mentioned | researchgate.netacs.orgplos.orgresearchgate.netresearchgate.net |
Note: EC50 refers to the half maximal effective concentration, and GI50 refers to the concentration causing 50% growth inhibition.
Synthetic Strategies and Chemical Modification Research of this compound and its Analogs
The synthesis of this compound and its analogs is part of medicinal chemistry efforts aimed at optimizing the properties of the Lapatinib scaffold for antiparasitic activity acs.orgnih.govcapes.gov.br. These strategies involve chemical modifications to the core structure of Lapatinib to improve potency, selectivity, and pharmacokinetic properties acs.orgnih.govacs.orgnih.gov.
Research on the synthesis and modification of Lapatinib-derived compounds, including this compound, often focuses on the 4-anilinoquinazoline (B1210976) scaffold acs.orgasm.orgresearchgate.netnih.gov. Studies have explored modifications in different regions of the molecule, such as the head region, tail region, and the core structure, to understand the structure-activity relationships (SAR) acs.org. For this compound (sometimes referred to as 23a), specific modifications to the morpholinosulfonamide tail have been investigated, with studies indicating that the direct linkage to the aromatic ring in this compound contributes to its potent growth inhibition compared to other analogs nih.gov.
Efforts have also been directed at addressing limitations observed in some Lapatinib-derived analogs, such as poor aqueous solubility and high microsomal clearance nih.gov. Medicinal chemistry strategies employed to improve physicochemical properties without sacrificing antiparasitic potency include exploring different substituent groups and modifying the core scaffold nih.govacs.orgplos.orgnih.govacs.org. For example, replacing the piperazine (B1678402) group with other functionalities or modifying the headgroup have been investigated to improve solubility and metabolic stability nih.govacs.orgacs.org.
The synthesis of these compounds typically involves established organic chemistry reactions to construct the modified 4-anilinoquinazoline core and append the desired side chains researchgate.netresearchgate.netacs.org. Structure-activity relationship studies are crucial in this process, guiding the design and synthesis of new analogs based on the observed biological activity of previously synthesized compounds acs.orgacs.orgacs.orgresearchgate.net.
In Vitro Biological Activity and Efficacy Research of Neu617
Antiproliferative Activity against Trypanosoma brucei (Human African Trypanosomiasis) in Research Models
NEU617 has demonstrated potent antiproliferative activity against the bloodstream form of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). nih.govnih.govuga.eduescholarship.org Studies have reported low nanomolar half-maximal effective concentration (EC50) values for this compound against T. brucei. For instance, EC50 values of 0.013 µM and 0.042 µM have been reported, indicating high potency against the parasite in vitro. nih.govuga.eduescholarship.org This compound was identified through the optimization of lapatinib (B449), showing enhanced potency against T. brucei proliferation compared to the parent compound. nih.govnih.gov
Activity Spectrum against Other Protozoan Parasites in Research
Building upon the activity observed against T. brucei, this compound and its related analogs have been evaluated for their activity against other significant protozoan parasites. acs.orgnih.govresearchgate.netnih.govacs.orgnih.govresearchgate.net This cross-screening approach is based on the hypothesis that inhibitors of protein kinases in trypanosomatids might show activity across related species due to kinome homology. acs.orgnih.govnih.gov
Activity against Trypanosoma cruzi (Chagas Disease) in Research Models
Research has shown that this compound and its analogs possess in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.govunimore.it Some analogs derived from the this compound scaffold have exhibited nanomolar and submicromolar potency against T. cruzi, including activity against the intracellular amastigote stage, which is relevant to human infection. acs.org
Activity against Leishmania major (Cutaneous Leishmaniasis) in Research Models
This compound and compounds evolved from its structure have been tested against Leishmania major, a cause of cutaneous leishmaniasis. acs.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net While this compound served as a starting point, subsequent work has identified related analogs with activity against Leishmania species. nih.govacs.orgresearchgate.net Studies have reported analogs showing submicromolar potency against L. major promastigotes and intracellular amastigotes. acs.org
Activity against Plasmodium falciparum (Malaria) in Research Models
The activity spectrum of this compound and its derivatives has also been explored against Plasmodium falciparum, the primary causative agent of malaria. acs.orgnih.govresearchgate.netnih.govacs.orgnih.govresearchgate.netnih.gov Screening efforts have included testing against both drug-sensitive and drug-resistant strains of P. falciparum. acs.org While this compound itself was part of the initial screening, more potent antiplasmodial compounds have been identified among its optimized analogs. acs.orgnih.gov
Here is a summary of reported in vitro activities for this compound:
| Parasite Species | Life Stage (if specified) | In Vitro Activity (EC50) | Reference |
| Trypanosoma brucei | bloodstream form | 0.013 µM | uga.eduescholarship.org |
| Trypanosoma brucei | bloodstream form | 0.042 µM | nih.gov |
| Trypanosoma cruzi | Nanomolar activity | nih.govunimore.it | |
| Leishmania major | Activity observed | acs.orgresearchgate.netnih.govacs.orgnih.govresearchgate.net | |
| Plasmodium falciparum | Activity observed | acs.orgnih.govresearchgate.netnih.govacs.orgnih.govresearchgate.netnih.gov |
Cellular Selectivity Research of this compound over Mammalian Cells
A key aspect of the research into this compound has been the evaluation of its selectivity towards parasite cells compared to mammalian cells. Studies have reported that this compound exhibits favorable selectivity. nih.govuga.eduescholarship.org Specifically, this compound has demonstrated a selectivity index (SI) greater than 2000 when tested against mammalian cells, such as HepG2 human liver cells, relative to its potency against T. brucei. nih.govuga.eduescholarship.org This indicates that this compound is significantly more potent against the parasite than against these mammalian cell lines in vitro.
Here is a summary of reported cellular selectivity for this compound:
| Mammalian Cell Line | Selectivity Index (SI) vs. T. brucei | Reference |
| Mammalian cells (e.g., HepG2) | > 2000 | nih.govuga.eduescholarship.org |
Mechanism of Action Research and Cellular Impact of Neu617
Investigation of Cellular Effects on Parasite Division and Kinetoplast Dynamics in Research
Research has explored the effects of NEU617 on parasite cellular processes, including division and the behavior of the kinetoplast. The kinetoplast, a dense granule within the mitochondrion of kinetoplastid parasites, contains the kinetoplast DNA (kDNA) and is essential for parasite viability and division. uliege.be Studies on related compounds or mechanisms affecting kinetoplastids provide context for the potential cellular impacts of this compound. For instance, investigations into the effects of other compounds on Trypanosoma cruzi have shown that interference with kDNA arrangement and replication can impair cell proliferation and lead to atypical cellular patterns, such as cells with two nuclei but a single kinetoplast. uliege.be This highlights the vulnerability of kinetoplast dynamics as a target.
While direct detailed research findings specifically on this compound's impact on parasite division and kinetoplast dynamics were not extensively detailed in the search results, the broader context of kinetoplastid cell biology and the effects of other agents targeting these processes provide a framework for understanding the potential cellular consequences of this compound activity.
Hypothesized Molecular Targets and Target Engagement Studies of this compound
Identifying the specific molecular targets of this compound is a critical aspect of understanding its mechanism of action. Target engagement studies are essential for confirming that a compound interacts with its intended target within a biological system and for elucidating the nature of this interaction. frontiersin.orgpelagobio.com These studies can range from in vitro biochemical assays to more complex cellular and in vivo methods. frontiersin.orgnih.gov
While the precise hypothesized molecular targets of this compound were not explicitly detailed in the provided search results, the context of antiparasitic drug discovery suggests potential avenues. For example, studies on related compounds, such as NEU-1017 (a compound derived from lapatinib), which demonstrated activity against kinetoplastid parasites and Plasmodium falciparum, indicate that scaffolds targeting kinases or other essential parasite proteins could be relevant. acs.org Target engagement studies are crucial in such research to validate the interaction between the compound and the suspected protein target. frontiersin.orgresearchgate.net Techniques like the Cellular Thermal Shift Assay (CETSA) are employed to measure target engagement in intact cells or lysates, providing insights into the compound's interaction with native proteins in a more physiological context. frontiersin.orgpelagobio.com
The importance of target engagement studies lies in their ability to confirm the mechanism of action, guide lead optimization, and help correlate target occupancy with observed phenotypic effects. frontiersin.orgresearchgate.net A robust hypothesis regarding the extent of target engagement required for a pharmacological effect is valuable in preclinical drug discovery. researchgate.net
Differentiation from Other Antiparasitic Agents' Mechanisms of Action in Research
Understanding how this compound's mechanism of action differs from existing antiparasitic agents is crucial for assessing its potential as a novel therapeutic. Current antiparasitic drugs employ a variety of mechanisms to target essential parasite processes. For instance, some drugs interfere with DNA replication or topology, while others target metabolic pathways, ion transport, or protein synthesis. nih.govelifesciences.orgscielo.br
Examples of diverse mechanisms include drugs that inhibit heme detoxification in malaria parasites, leading to the accumulation of toxic free heme. nih.gov Other agents target cysteine proteinases, affecting protein degradation and cell cycle progression in trypanosomes. d-nb.info Compounds disrupting ion transport, such as those affecting ATP4 pumps, have been shown to cause osmotic imbalances and parasite death. elifesciences.org Additionally, some antiparasitic agents exert their effects by inducing oxidative stress or disrupting mitochondrial function. nih.govdovepress.com
Research on this compound would involve comparative studies to determine if its cellular effects and hypothesized molecular targets are distinct from these established mechanisms. For example, if this compound targets a novel protein or pathway, or if it interacts with a known target in a unique manner, this would differentiate it from existing drugs and potentially offer an advantage in terms of efficacy against resistant strains or a broader spectrum of activity. The identification of NEU-1017, a related compound, through a cross-parasite screening approach suggests a potential for broad-spectrum activity, which could be a differentiating factor depending on this compound's specific targets and effects. acs.org
Comparing the cellular phenotypes induced by this compound, such as its specific effects on kinetoplast dynamics and cell division, with those caused by drugs with known mechanisms can also provide clues about its mode of action and how it differs from other antiparasitic agents.
Table 1: Examples of Antiparasitic Drug Mechanisms of Action
| Drug Class/Example | Proposed Mechanism of Action | Parasite Target Examples |
| Chloroquine | Inhibits heme detoxification | Plasmodium falciparum |
| Z-Phe-Ala-CHN2 | Inhibits cysteine proteinases | Trypanosoma brucei |
| Cipargamin (CIP) | Disrupts ATP4 function, affecting ion balance | Babesia gibsoni, Plasmodium falciparum elifesciences.org |
| Nitrofurantoin (NTF) | Induces oxidative stress, disrupts redox balance | Plasmodium falciparum, Plasmodium berghei nih.gov |
| Miltefosine | Affects growth, morphology, cell cycle, lipid accumulation, and mitochondrion function | Leishmania caister.com |
| Benznidazole, Nifurtimox | Forms toxic nitro-reduction intermediates, disrupts DNA | Trypanosoma cruzi nih.gov |
| Artemisinin and derivatives | Activated by heme and iron, produces ROS, disrupts redox balance | Plasmodium falciparum dovepress.com |
Structure Activity Relationship Sar Research of Neu617 Analogs
Systematic Optimization of the Parent Scaffold in Research
NEU617 is based on a quinazoline (B50416) scaffold, derived from lapatinib (B449). nih.govnih.govresearchgate.net Research has explored replacing the quinazoline core with other bicyclic aromatic systems to assess their effect on antiparasitic activity. nih.gov Scaffold replacements were selected to investigate the importance of nitrogen atom positioning within the heteroaromatic ring. nih.gov Other established tyrosine kinase inhibitor chemotypes, such as cyanoquinoline and thienopyrimidine scaffolds, were also explored as potential replacements. nih.gov
Studies have shown that the quinoline (B57606) scaffold generally exhibits significant activity across multiple protozoan pathogens, including T. cruzi, Leishmania major, and Plasmodium falciparum, in addition to T. brucei. nih.gov Cinnoline (B1195905) and quinoline scaffolds have been noted as providing the most potent antiplasmodial agents, with substitutions at the 7-position being slightly favored in both templates for activity against P. falciparum. nih.gov For T. brucei, 7-substituted quinolines and 6-substituted quinazolines have shown promising activity. nih.gov
Replacing the quinazoline scaffold with a quinoline, as in some this compound analogs, has shown varied effects on potency depending on the specific parasite and life stage. For instance, a 7-substituted quinoline analog displayed submicromolar potency against both promastigote and amastigote life stages of L. major, whereas the analogous quinazoline compound showed activity primarily against the promastigote form. nih.gov The cinnoline analog, when compared to a quinazoline analog, showed increased potency against L. major amastigotes but decreased potency against the promastigote form, highlighting differential SARs across parasite life stages. nih.gov
The exploration of different scaffolds, including quinoline, isoquinoline, cinnoline, phthalazine, and 3-cyanoquinoline moieties, has led to the identification of potent compounds within the family of lapatinib analogs. researchgate.net
Impact of Chemical Substitutions on Antiparasitic Potency in Research
Variations in chemical substituents on the this compound scaffold significantly influence its antiparasitic potency. Studies have investigated modifications in different regions of the molecule, including the headgroup and the "tail" region. nih.govnih.gov
In the headgroup region, the presence of a 3-fluoro substituent has been shown to lead to a notable increase in potency against T. cruzi compared to the matched des-fluoro analog. nih.gov The nature and position of substituents on the aromatic rings attached to the core scaffold also play a critical role. unimore.it
Modifications in the linker and the "tail" region have also been explored. For morpholinosulfonamide-substituted analogs, meta-substitution has consistently shown better activity against T. brucei compared to para-substitution. nih.gov The most potent analog in this series, this compound itself, features a direct link to the aromatic ring in this region. nih.gov
Systematic studies involving replacements for the quinazoline scaffold have also provided insights into the impact of substituents. For example, the incorporation of small, polar aminoheterocycles in place of the 4-(3-fluorobenzyloxy)aniline substituent on a quinoline scaffold led to the identification of compounds with promising activity against L. major and T. brucei. researchgate.net
The following table illustrates the impact of scaffold variations and substitutions on the activity against different parasites, based on reported research findings:
| Compound (Example) | Scaffold | Key Substitution(s) | Parasite Tested | Activity (e.g., EC₅₀) | Reference |
| NEU-617 | Quinazoline | Morpholinosulfonamide tail (directly linked) | T. brucei | Potent inhibitor | nih.govresearchgate.net |
| NEU-551 | Quinazoline | Des-fluoro analog of NEU-617 headgroup | L. major (promastigotes) | 0.50 μM | nih.gov |
| NEU-628 | Quinazoline | Homopiperazinyl sulfonamide tail | T. cruzi | 0.51 μM | nih.gov |
| NEU-627 | Quinazoline | Basic nitrogen at tail end | P. falciparum (D6) | 27 nM | nih.gov |
| NEU-924 (83) | Quinoline | 3-chloro-4-((3-fluorobenzyl)oxy)phenyl amino, 4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl | T. cruzi | Potent inhibitor | nih.govpatsnap.com |
| NEU-1017 (68) | Cinnoline | N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl), 7-(4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl) | L. major, P. falciparum | Potent inhibitor | nih.govpatsnap.com |
| Compound 52 | Quinoline | 7-substituted | L. major (promastigotes/amastigotes) | 0.40 μM / 0.89 μM | nih.gov |
| Compound 47 | Quinazoline | Matched analog to Compound 3 (NEU-551) | L. major (promastigotes) | 0.20 μM | nih.gov |
| Compound 68 | Cinnoline | Analogous to Compound 4 (NEU-628) | L. major (amastigotes) | 0.24 μM | nih.gov |
| Compound 83 | Cyanoquinoline | 3-chloro-4-((3-fluorobenzyl)oxy)phenyl amino, 4-((4-methyl-1,4-diazepan-1-yl)sulfonyl)phenyl | T. cruzi | Potent inhibitor | nih.govpatsnap.com |
| Compound 51 | Quinoline | Analogous to Compound 4 (NEU-628) | T. cruzi | Slight drop in potency | nih.gov |
| Compound 59 | Isoquinoline | Matched analog to Compound 4 (NEU-628) | T. cruzi | 10-fold less potent | nih.gov |
| Compound 13t | Quinoline | N-(5-chloropyrimidin-2-yl), 6-(4-(morpholinosulfonyl)phenyl) | L. major | Promising inhibitor | nih.govresearchgate.net |
| Compound 13j | Quinoline | 6-(4-(morpholinosulfonyl)phenyl)-N-(pyrimidin-4-yl) | T. brucei | Potent inhibitor | nih.govresearchgate.net |
Relationship between Chemical Structure and Cross-Pathogen Activity in Research
Research into this compound and its analogs has revealed differential structure-activity relationships across various protozoan parasites, including T. brucei, T. cruzi, L. major, and P. falciparum. nih.govnih.gov While there is a high degree of homology in the protein kinases of the kinetoplastid parasites (T. brucei, T. cruzi, and L. major), which initially suggested potential for broad-spectrum activity, studies have shown distinct differences in selectivity across these species. nih.govacs.org
The quinoline scaffold has demonstrated activity across all four tested pathogens. nih.gov However, the specific substituents and their positions on the scaffold can lead to variations in potency and selectivity for each parasite. For instance, certain quinoline and cinnoline analogs have shown particular potency against P. falciparum. nih.gov
The observation of nonparallel SAR between different parasites suggests that a single compound targeting multiple pathogens with optimal potency might be challenging to achieve, and pathogen-specific optimization may be necessary. nih.gov Despite this, the exploration of this compound analogs has identified compounds with promising cross-pathogen activity, such as NEU-1045, which was identified as a promising lead with activity across multiple kinetoplastid parasites, although it initially had poor physicochemical properties. nih.govresearchgate.net Subsequent optimization efforts have aimed to improve the drug-like properties of these cross-reactive compounds while maintaining or enhancing their antiparasitic activity. nih.gov
Preclinical in Vivo Efficacy Studies of Neu617 in Animal Models
Evaluation of NEU617 in Murine Models of Human African Trypanosomiasis
Studies have evaluated the efficacy of this compound in murine models of Human African Trypanosomiasis (HAT), a parasitic disease caused by Trypanosoma brucei xemistry.combiosynth.com. This compound has been identified as a potent inhibitor of T.b. brucei growth in vitro, demonstrating activity at low nanomolar concentrations (GI50 42 nM or EC50 0.042 μM) xemistry.combiosynth.comwikipedia.org.
In vivo studies using mouse models of acute HAT have shown that compounds within the structural class of tyrosine kinase inhibitors, which includes the scaffold upon which this compound is based, were able to control parasitemia and improve the mean survival of treated groups biosynth.com. Specifically, NEU-617 (referred to as compound 16 or 2 in some studies) was shown to be effective in reducing parasitemia in a mouse model of HAT xemistry.combiosynth.com.
Pharmacokinetic and Pharmacodynamic Research Considerations in Preclinical Models
Pharmacokinetic (PK) and pharmacodynamic (PD) research are integral to understanding how a drug behaves in the body and exerts its effects neu.edu. Pharmacokinetics describes the processes of absorption, distribution, metabolism, and excretion (ADME), determining drug concentration in different body compartments over time neu.edu. Pharmacodynamics, on the other hand, focuses on the biochemical and physiological effects of the drug and its mechanism of action neu.edu. The relationship between drug concentration and effect is explored through PK/PD analysis neu.edu.
For this compound, preclinical research has highlighted certain physicochemical properties and their implications for PK behavior. NEU-617 (compound 2) is characterized by high lipophilicity (LogP = 7.3), a high molecular weight (541), and low lipophilic ligand efficiency (LLE = 0.1) wikipedia.org. These properties can influence its absorption, distribution, and potential to reach the target site. While NEU-617 demonstrated potent in vitro activity and reduced parasitemia in vivo, issues related to oral bioavailability were later discovered xemistry.com. Furthermore, achieving adequate aqueous solubility has been identified as a significant challenge for this chemical series wikipedia.org. PK/PD analysis in preclinical studies aims to correlate the observed reduction in parasitemia with the drug concentrations achieved in the animal model neu.edu.
Challenges and Optimization Strategies for In Vivo Efficacy in Preclinical Research
Despite demonstrating promising in vitro potency and initial in vivo efficacy in reducing parasitemia, the preclinical development of this compound faced challenges. Issues related to toxicity and oral bioavailability were discovered during its evaluation in a mouse model of HAT xemistry.com. Additionally, poor aqueous solubility has been noted as a significant challenge for compounds within this chemical series wikipedia.org.
| Property | Value (for NEU-617 / Compound 2) | Source |
| In vitro Potency (T.b. brucei GI50/EC50) | 42 nM / 0.042 μM | xemistry.combiosynth.comwikipedia.org |
| LogP | 7.3 | wikipedia.org |
| Molecular Weight | 541 | wikipedia.org |
| LLE | 0.1 | wikipedia.org |
Note: The data in this table are derived from the cited sources and represent specific measurements or calculations for NEU-617 (Compound 2/16).
Future Research Directions and Translational Potential of Neu617
Exploration of Novel Molecular Targets for NEU617 Research
Identifying the specific molecular targets of this compound within parasites is a critical area for future research. While some studies have associated related chemotypes, such as lapatinib (B449) (a derivative from which this compound was developed), with trypanosome protein kinases, the precise targets of this compound itself require further elucidation. acs.orgacs.org Understanding these targets is essential for comprehending the mechanism of action and for rational drug design efforts aimed at improving potency and selectivity. Research into parasite kinomes, which contain protein kinase groups similar to humans but also divergent kinases potentially involved in parasite-specific functions, could reveal novel targets for compounds like this compound. acs.org Target deconvolution using techniques like in vitro resistance generation followed by genomic analysis can help identify the molecular targets of phenotypically active compounds. mit.edu
Development of Next-Generation this compound Derivatives with Enhanced Research Properties
The development of this compound has involved optimization efforts to improve its physicochemical properties, such as LogP and LLE. researchgate.net Future research will focus on synthesizing next-generation derivatives with enhanced properties for research applications. This includes improving potency, cellular selectivity (to reduce host toxicity), and pharmacokinetic properties relevant to research models. researchgate.netacs.org Structure-activity relationship (SAR) studies are crucial in this process, exploring modifications to the this compound scaffold to identify compounds with improved activity profiles against various parasites. acs.orgresearchgate.netnih.govconicet.gov.aruantwerpen.be For example, studies with related compounds have shown that modifications to the tail group can significantly impact potency against different parasite species. acs.org
Research findings on the activity of this compound and some related derivatives against various parasites are summarized in the table below.
| Compound | T. brucei EC50 (µM) | T. cruzi EC50 (µM) | L. major EC50 (µM) | P. falciparum EC50 (µM) |
| NEU-617 | Potent inhibitor researchgate.netnih.gov | Tested researchgate.netnih.gov | Tested researchgate.netnih.gov | 0.23 researchgate.net |
| NEU-628 | Not specified | 0.51 acs.org | Not specified | Not specified |
| NEU-627 | Not specified | Not specified | Not specified | 0.027 (D6 strain) acs.org |
Note: EC50 values indicate the half-maximal effective concentration required to inhibit parasite proliferation.
This compound as a Chemical Probe for Parasite Cell Biology Research
Chemical probes are valuable tools for dissecting biological processes within living cells. biorxiv.org this compound, as a compound with demonstrated antiparasitic activity, holds potential as a chemical probe to investigate specific aspects of parasite cell biology. By using this compound or labeled derivatives, researchers can study its interaction with cellular components, its localization within the parasite, and its effects on essential cellular pathways. This could provide insights into the mechanisms of parasite growth inhibition and identify vulnerabilities that can be exploited for drug development. For instance, studies using chemical probes have been effective in assessing DNA synthesis and proliferation in parasites, highlighting the utility of such tools in understanding parasite biology and drug action. biorxiv.orgplos.org
Potential for Broader Application in Parasitology Research
The initial success of this compound against T. brucei and its subsequent testing against other protozoa suggest a broader potential application in parasitology research. acs.orgresearchgate.netnih.gov Future research could explore its activity against a wider range of parasitic organisms, including those responsible for neglected tropical diseases. neb.comneb.com Furthermore, this compound and its derivatives could serve as starting points for the development of new chemical tools to study parasite-host interactions, drug resistance mechanisms, and the biology of different parasite life stages. nih.gov The compound's activity profile across multiple species could also facilitate comparative studies of essential pathways conserved among different parasites.
Q & A
Q. How should researchers mitigate bias when interpreting this compound’s therapeutic potential in early-phase trials?
- Strategies :
- Implement double-blinding and randomization in trial design.
- Pre-register hypotheses and analysis plans on platforms like ClinicalTrials.gov .
- Use independent data monitoring committees to review interim results .
Tables: Key Considerations for this compound Research
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
